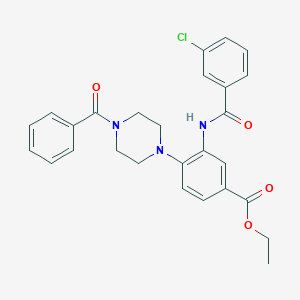
2-(1-naphthyl)-N-(1,3-thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-naphthyl)-N-(1,3-thiazol-2-yl)acetamide is an organic compound that belongs to the class of acetamides It features a naphthalene ring and a thiazole ring, connected via an acetamide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-naphthyl)-N-(1,3-thiazol-2-yl)acetamide typically involves the reaction of naphthalene-1-yl acetic acid with thiazole-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane (DCM) and are performed at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-naphthyl)-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene or thiazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of naphthalene-1,2-dicarboxylic acid derivatives.
Reduction: Formation of naphthalene-1-ylmethylamine derivatives.
Substitution: Formation of halogenated naphthalene derivatives.
Aplicaciones Científicas De Investigación
2-(1-naphthyl)-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(1-naphthyl)-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The naphthalene ring can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
2-(naphthalen-1-yl)acetamide: Lacks the thiazole ring, resulting in different chemical and biological properties.
N-(1,3-thiazol-2-yl)acetamide: Lacks the naphthalene ring, affecting its overall stability and reactivity.
Uniqueness
2-(1-naphthyl)-N-(1,3-thiazol-2-yl)acetamide is unique due to the combination of the naphthalene and thiazole rings, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C15H12N2OS |
|---|---|
Peso molecular |
268.3g/mol |
Nombre IUPAC |
2-naphthalen-1-yl-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H12N2OS/c18-14(17-15-16-8-9-19-15)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-9H,10H2,(H,16,17,18) |
Clave InChI |
YAVQRDGRUFWWGD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NC=CS3 |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[(5-bromofuran-2-carbonyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B505764.png)
![Methyl 3-[(3,5-dichloro-2-methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B505766.png)
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide](/img/structure/B505767.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-chlorobenzamide](/img/structure/B505770.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-[[5-(4-chlorophenyl)furan-2-carbonyl]amino]benzoate](/img/structure/B505771.png)


![N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)thiourea](/img/structure/B505775.png)
![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B505776.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-ethoxybenzoyl)amino]benzoate](/img/structure/B505779.png)

![Ethyl 5-[(3-chloro-4-methoxybenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B505782.png)
![METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-{[1,1'-BIPHENYL]-4-AMIDO}BENZOATE](/img/structure/B505784.png)
![Ethyl 4-(4-morpholinyl)-3-[(4-propoxybenzoyl)amino]benzoate](/img/structure/B505787.png)
